2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, an oxadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 3,4-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Oxadiazole Ring Formation: The cyclization of the intermediate with hydrazine derivatives to form the 1,2,5-oxadiazole ring.
Acetamide Formation: The final step involves the coupling of the oxadiazole intermediate with an ethoxy-substituted aniline derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)acetamide: Lacks the oxadiazole ring and ethoxy-substituted phenyl group.
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide: Lacks the phenoxy group.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-5-26-18-9-7-16(10-15(18)4)20-21(24-28-23-20)22-19(25)12-27-17-8-6-13(2)14(3)11-17/h6-11H,5,12H2,1-4H3,(H,22,24,25) |
InChI Key |
DYAKUWKKVDZGOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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